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# Spectroscopic Data Analysis of (But-3-yn-2-yl)cyclohexane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **(But-3-yn-2-yl)cyclohexane**. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on a detailed prediction of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies described herein are standard protocols for the spectroscopic analysis of novel small organic molecules.

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for (But-3-yn-2-yl)cyclohexane. These predictions are based on established principles of spectroscopy and the known spectral characteristics of its constituent functional groups: a cyclohexane ring and a terminal alkyne moiety.

#### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 2.1	Singlet	1H	≡C-H
~ 2.5 - 2.7	Multiplet	1H	CH (methine attached to cyclohexane)
~ 1.6 - 1.9	Multiplet	5H	Cyclohexane CH <sub>2</sub> (axial & equatorial)
~ 1.1 - 1.4	Multiplet	6H	Cyclohexane CH <sub>2</sub> (axial & equatorial)
~ 1.2	Doublet	3H	CH₃

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~ 83	С	≡C-
~ 68	СН	≡C-H
~ 45	СН	Cyclohexane CH attached to butynyl group
~ 35	СН	CH attached to alkyne
~ 30	CH <sub>2</sub>	Cyclohexane CH2
~ 26	CH <sub>2</sub>	Cyclohexane CH2
~ 25	CH <sub>2</sub>	Cyclohexane CH2
~ 22	СН₃	СН₃

**Table 3: Predicted IR Absorption Data** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~ 3300	Strong, Sharp	≡C-H Stretch	Terminal Alkyne
2925 - 2850	Strong	C-H Stretch	Cyclohexane (sp³ C- H)
~ 2120	Weak to Medium	C≡C Stretch	Terminal Alkyne
~ 1450	Medium	CH <sub>2</sub> Bend	Cyclohexane
700 - 610	Strong	≡C-H Bend	Terminal Alkyne

**Table 4: Predicted Mass Spectrometry Data** 

m/z	Interpretation
136	Molecular Ion (M+)
121	[M - CH <sub>3</sub> ] <sup>+</sup>
95	[M - C₃H₃]+ (loss of propargyl radical)
81	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> (cyclohexenyl cation)
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

### **Experimental Protocols**

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for (But-3-yn-2-yl)cyclohexane.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.



- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]
- Data Acquisition: Acquire the spectrum using a single-pulse experiment.[3] For a standard <sup>1</sup>H NMR spectrum, a 90° pulse angle is typically used to maximize the signal in a single scan.[2] Key parameters include the spectral width, acquisition time, and relaxation delay.
- Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). Integration of the signals is performed to determine the relative ratios of the protons.

## Carbon-13 Nuclear Magnetic Resonance (13 C NMR) Spectroscopy

- Sample Preparation: A more concentrated sample is generally required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope. Dissolve 20-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.[1]
- Instrument Setup: The locking and shimming procedures are the same as for <sup>1</sup>H NMR.
- Data Acquisition: A standard <sup>13</sup>C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][5] A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. A relaxation delay is used to allow for the full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
- Data Processing: Similar to <sup>1</sup>H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

#### Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film): As (But-3-yn-2-yl)cyclohexane is expected to be a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in a sample holder.[6][7]



- Instrument Setup: The sample holder is placed in the IR beam of the spectrometer. A
  background spectrum of the clean, empty salt plates is recorded first.
- Data Acquisition: The sample is then scanned, and the instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the different functional groups in the molecule.[8]

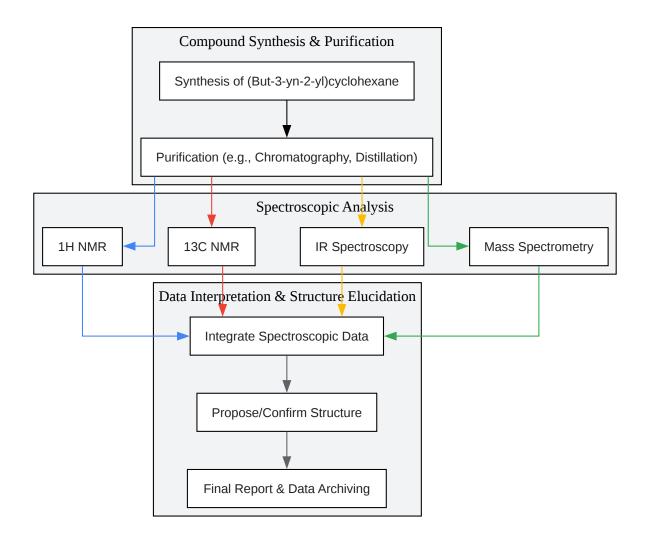
#### **Mass Spectrometry (MS)**

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) for volatile compounds.
- Ionization (Electron Ionization EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the molecule to lose an electron, forming a molecular ion (M+), and also induces fragmentation.[9]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: A detector records the abundance of each ion, and a
  mass spectrum is generated, which is a plot of relative intensity versus m/z. The
  fragmentation pattern provides valuable information about the structure of the molecule.

#### Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.





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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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